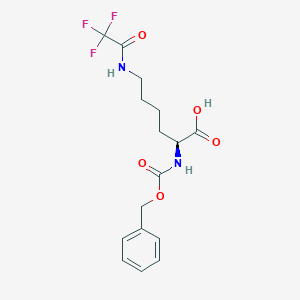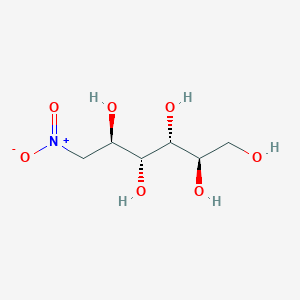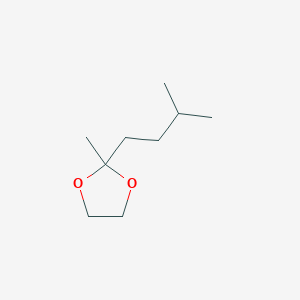
1,3-Dioxolane, 2-isopentyl-2-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dioxolane, 2-isopentyl-2-methyl- is a cyclic organic compound that is commonly used in scientific research. It is also known as diisopropylidene glycol or DIPG. This compound is widely used in the synthesis of various organic compounds and is known for its unique properties.
科学研究应用
1,3-Dioxolane, 2-isopentyl-2-methyl- is widely used in scientific research for various applications. It is commonly used as a solvent for the synthesis of organic compounds and is also used as a reagent in organic reactions. This compound is also used in the preparation of polymers and as a stabilizer for certain chemicals. Additionally, 1,3-Dioxolane, 2-isopentyl-2-methyl- has been found to have potential applications in the field of medicine as an antiviral agent.
作用机制
The mechanism of action of 1,3-Dioxolane, 2-isopentyl-2-methyl- is not well understood. However, it is believed to act as a solvent and a stabilizer for certain chemicals. It has also been found to have antiviral properties, although the exact mechanism of action for this is not well understood.
生化和生理效应
1,3-Dioxolane, 2-isopentyl-2-methyl- is not known to have any significant biochemical or physiological effects. However, it is important to note that this compound should be handled with care as it is flammable and can be harmful if ingested or inhaled.
实验室实验的优点和局限性
One of the main advantages of using 1,3-Dioxolane, 2-isopentyl-2-methyl- in lab experiments is its ability to act as a solvent and stabilizer for certain chemicals. Additionally, this compound is relatively easy to synthesize and is readily available. However, it is important to note that this compound is flammable and should be handled with care. Additionally, it is not suitable for all types of experiments, and researchers should carefully consider its properties before using it in their experiments.
未来方向
There are several future directions for the use of 1,3-Dioxolane, 2-isopentyl-2-methyl- in scientific research. One potential application is in the field of medicine as an antiviral agent. Additionally, this compound could be further studied for its potential use in the synthesis of new organic compounds. Further research could also be done to better understand the mechanism of action of this compound and its potential applications in various fields of research.
Conclusion:
In conclusion, 1,3-Dioxolane, 2-isopentyl-2-methyl- is a cyclic organic compound that is widely used in scientific research. It is commonly used as a solvent and stabilizer for certain chemicals and is also used as a reagent in organic reactions. This compound has potential applications in the field of medicine as an antiviral agent. While it has many advantages, it is important to handle this compound with care as it is flammable and can be harmful if ingested or inhaled. Further research is needed to fully understand the potential applications of this compound in various fields of research.
合成方法
The synthesis of 1,3-Dioxolane, 2-isopentyl-2-methyl- can be achieved through several methods. One of the most common methods is the reaction of isopentyl alcohol with paraformaldehyde in the presence of an acid catalyst. This reaction yields diisopropylidene glycol, which can be further converted to 1,3-Dioxolane, 2-isopentyl-2-methyl- through the reaction with acetic anhydride and sulfuric acid.
属性
CAS 编号 |
14447-30-4 |
|---|---|
产品名称 |
1,3-Dioxolane, 2-isopentyl-2-methyl- |
分子式 |
C9H18O2 |
分子量 |
158.24 g/mol |
IUPAC 名称 |
2-methyl-2-(3-methylbutyl)-1,3-dioxolane |
InChI |
InChI=1S/C9H18O2/c1-8(2)4-5-9(3)10-6-7-11-9/h8H,4-7H2,1-3H3 |
InChI 键 |
PUKFTKNHQBDBPV-UHFFFAOYSA-N |
SMILES |
CC(C)CCC1(OCCO1)C |
规范 SMILES |
CC(C)CCC1(OCCO1)C |
同义词 |
2-Methyl-2-(3-methylbutyl)-1,3-dioxolane |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



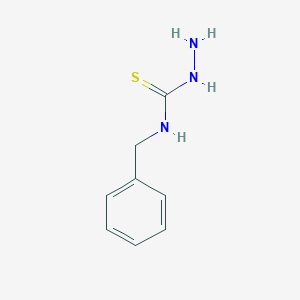
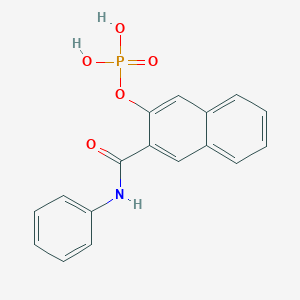
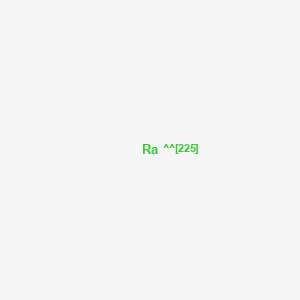
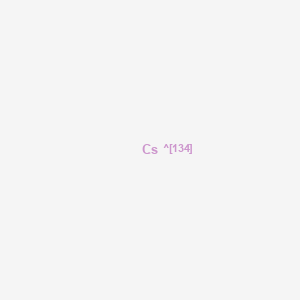
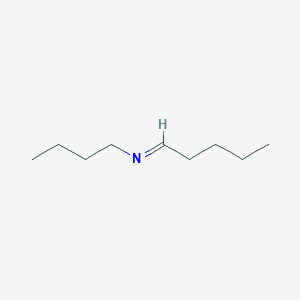
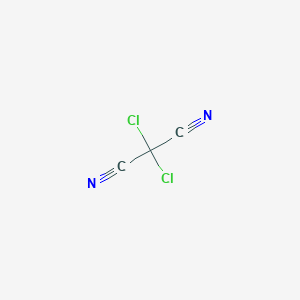
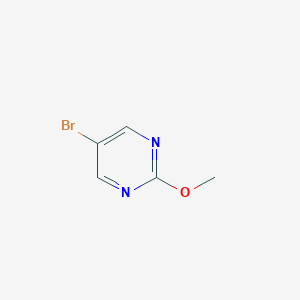
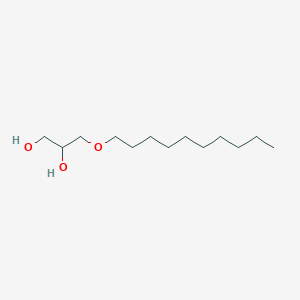
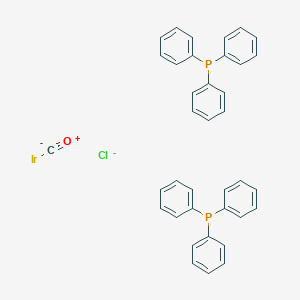
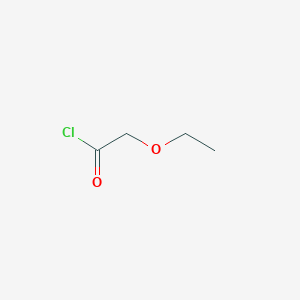
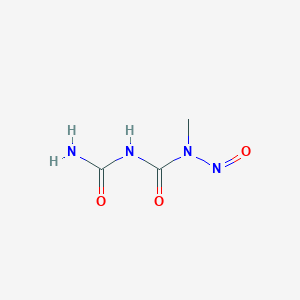
![[(Isopropylidene)bis(p-phenyleneoxy)]diethylene bis(alpha-methylaziridine-1-acetate)](/img/structure/B78075.png)
